((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid
CAS No.:
Cat. No.: VC13464309
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O3 |
|---|---|
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 2-[[(3S)-1-acetylpyrrolidin-3-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C8H14N2O3/c1-6(11)10-3-2-7(5-10)9-4-8(12)13/h7,9H,2-5H2,1H3,(H,12,13)/t7-/m0/s1 |
| Standard InChI Key | CQZOOSYOSIOAOW-ZETCQYMHSA-N |
| Isomeric SMILES | CC(=O)N1CC[C@@H](C1)NCC(=O)O |
| SMILES | CC(=O)N1CCC(C1)NCC(=O)O |
| Canonical SMILES | CC(=O)N1CCC(C1)NCC(=O)O |
Introduction
Structural Characteristics and Nomenclature
The compound ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid features a pyrrolidine ring—a saturated five-membered ring with one nitrogen atom—substituted at the 1-position with an acetyl group (-COCH₃) and at the 3-position with an aminoacetic acid moiety (-NH-CH₂-COOH). The (S)-configuration at the pyrrolidine ring’s 3-position ensures chirality, which may influence its biological activity and interaction with enantioselective targets .
Comparative Structural Analysis
Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds. For example, 1-[(3-hydroxy-adamant-1-ylamino)-acetyl]-pyrrolidine-2(s)-carbonitrile, a related compound, shares the acetylated pyrrolidine core but incorporates an adamantyl group, enhancing lipophilicity and target affinity . Similarly, proline—a natural amino acid with a pyrrolidine ring—highlights the importance of this scaffold in biological systems .
Table 1: Structural Comparison of Pyrrolidine Derivatives
Synthesis and Chemical Properties
Physicochemical Properties
Data from structurally related compounds provide insights into potential properties:
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Molecular Weight: Estimated at ~215 g/mol (based on C₉H₁₅N₂O₃).
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LogP: Predicted to be -1.0 to 0.5, indicating moderate hydrophilicity due to the amino and carboxylic acid groups .
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Solubility: Likely soluble in polar solvents (e.g., water, DMSO) but less so in non-polar media .
Table 2: Estimated Physicochemical Parameters
| Parameter | Value | Method of Estimation |
|---|---|---|
| Molecular Formula | C₉H₁₅N₂O₃ | Combinatorial analysis |
| Boiling Point | ~400°C | Analogous to |
| pKa (COOH) | ~2.5 | Computational modeling |
Biological Activities and Mechanisms
Neuropharmacological Applications
The acetylated pyrrolidine scaffold is prevalent in neuroactive compounds. For example, hesperetin–triazole hybrids demonstrate anti-neuroinflammatory effects, mediated through modulation of cytokine release and oxidative stress pathways . The aminoacetic acid group in ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid could similarly chelate metal ions or scavenge free radicals, implicating it in neuroprotection .
Pharmacological and Industrial Applications
Drug Development
Pyrrolidine-based molecules are pivotal in designing protease inhibitors and GPCR modulators. The compound’s structural similarity to vildagliptin—a DPP-IV inhibitor—hints at antidiabetic applications, while its chiral center may enable enantioselective binding to biological targets .
Material Science
The compound’s rigid pyrrolidine core and polar functional groups make it a candidate for polymer cross-linking or as a ligand in catalytic systems. For instance, pyrrolidine derivatives are used in asymmetric organocatalysis, facilitating carbon-carbon bond formation .
Challenges and Future Directions
Synthetic Optimization
Current methods for pyrrolidine functionalization often require multi-step protocols with low yields. Flow chemistry or enzymatic catalysis could streamline production, enhancing scalability .
Target Validation
While in silico studies predict interaction with DPP-IV and AChE, experimental validation via enzymatic assays (e.g., Ellman’s method for AChE) is essential . Structural analogs like ZDS20, a PD-L1 inhibitor, demonstrate the utility of pyrrolidine scaffolds in immunotherapy, suggesting unexplored avenues for this compound .
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